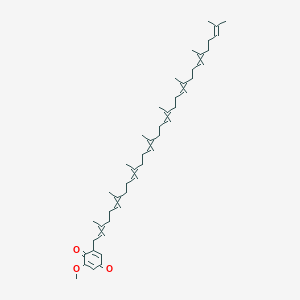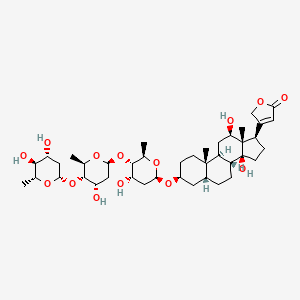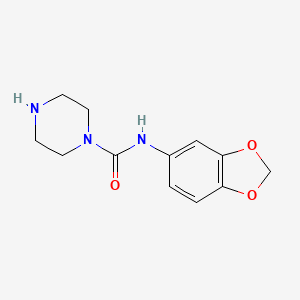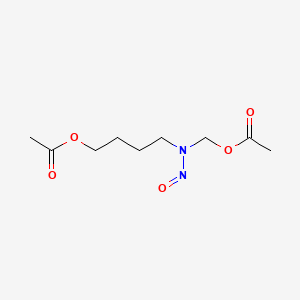
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is a chemical compound with the molecular formula C6H15NO3 and a molecular weight of 149.188 g/mol This compound is characterized by the presence of a dimethylamino group and a hydroxyethyl group attached to an ammonium ion, paired with an acetate anion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate can be synthesized through the reaction of dimethylaminoethanol with acetic acid. The reaction typically involves mixing the two reactants in a suitable solvent under controlled temperature conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The acetate group can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the acetate group under mild to moderate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Compounds with different anions or functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing cellular processes and metabolic activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dimethylaminoethanol acetate
- Ethanol, 2-(dimethylamino)-, acetate (1:1) (salt)
- 2-(Dimethylamino)ethanol acetate (1:1)
Uniqueness
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H15NO3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
acetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.C2H4O2/c1-5(2)3-4-6;1-2(3)4/h6H,3-4H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
VCCSTJCSIICGSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)











